N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-13-6-2-5-12-11-8-9-3-4-10(11)7-9/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZZYTWEVTVZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Bicyclo[2.2.1]heptan-2-one
An alternative approach involves reductive amination of bicyclo[2.2.1]heptan-2-one with 3-methoxypropylamine. This method uses hydrogenation catalysts to reduce the imine intermediate.
Reaction Conditions :
- Catalyst : Raney nickel or palladium on carbon (Pd/C).
- Hydrogen Pressure : 1–3 bar.
- Solvent : Methanol or ethanol.
- Yield : 65–78% after column chromatography.
Limitations :
- Requires strict control of hydrogenation parameters to avoid over-reduction of the ketone.
- Lower yields compared to nucleophilic substitution due to equilibrium limitations.
Industrial Production Methods
Catalytic Hydrogenation of Norbornane Dicarbonitriles
Industrial-scale synthesis often begins with norbornane dicarbonitriles, which are hydrogenated to form the bicyclo[2.2.1]heptane amine core. Subsequent alkylation introduces the 3-methoxypropyl group.
Key Steps :
- Hydrogenation :
- Alkylation :
Catalyst Reusability :
Continuous Flow Reactor Optimization
Modern facilities employ continuous flow systems to enhance efficiency:
- Residence Time : 30 minutes at 80°C.
- Throughput : 50 kg/hr with 88% yield.
- Advantages : Reduced side reactions, consistent product quality.
Reaction Optimization and Data Analysis
Effect of Catalyst Composition
Catalyst composition critically impacts hydrogenation efficiency (Table 1):
| Catalyst Composition (wt%) | Temperature (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Co (76.9), Al (4.2) | 160 | 93.8 | 0.4 |
| Co (57.5), Mn (11.7) | 180 | 94.1 | 1.0 |
| Co (76.0), Mn (0.2) | 160 | 93.5 | 0.9 |
Data sourced from patent US6262309B1.
Manganese-doped cobalt catalysts improve yield but increase amide byproduct formation.
Solvent and Water Content
Water in the solvent system suppresses nitrile hydrolysis:
- Optimal H₂O : 0.1–0.3 mol per mole of dicarbonitrile.
- Excess H₂O : Yields drop to 79% due to amide formation (9.7% byproduct).
Chemical Reactions Analysis
N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
Pharmacological Potential
N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. It has shown promise in targeting various receptors involved in inflammatory processes and cancer progression.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives of bicyclo[2.2.1]heptan-2-amines, including this compound, exhibit significant anti-cancer activity against specific cell lines, such as pancreatic cancer cells. This suggests potential therapeutic applications in oncology.
Receptor Interactions
Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors, including chemokine receptors associated with inflammatory responses and tumor metastasis.
Table: Receptor Binding Affinity
| Receptor Type | Binding Affinity (kcal/mol) |
|---|---|
| Chemokine Receptor 1 | -8.5 |
| Chemokine Receptor 4 | -7.9 |
| Histamine Receptor H1 | -6.8 |
Synthetic Organic Chemistry
The synthesis of this compound typically involves several steps, including the formation of the bicyclic framework followed by alkylation with the methoxypropyl group.
Synthesis Pathway
- Formation of Bicyclic Core : The bicyclic structure is synthesized from appropriate precursors through cyclization reactions.
- Alkylation : The primary amine is then alkylated with 3-methoxypropyl bromide under basic conditions.
- Purification : The final product is purified using chromatography techniques.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate the activity of neurotransmitters by binding to receptor sites, thereby influencing signal transduction pathways . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with NMDA receptors and other ionotropic receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine with structurally analogous compounds, emphasizing substituent effects, synthesis routes, and pharmacological relevance.
Structural and Functional Insights
- Side Chain Length and Polarity: The methoxypropyl group balances hydrophilicity (via the ether oxygen) and flexibility, whereas the ethoxypropyl analog () may prioritize membrane permeability due to increased hydrophobicity .
Aromatic vs. Alkyl Substituents :
- Synthesis Methods: General procedures involve coupling bicyclo[2.2.1]heptan-2-amine with halogenated or activated substituents in ethanol or DMF, followed by acidification and purification () . Palladium-mediated arylations () and nucleophilic aminations () are scalable routes for aryl-substituted derivatives .
Pharmacological Relevance
- Compounds like N-(3-fluorophenyl)- and N,N-diethyl-3-phenyl-substituted norbornylamines () are reported as CXCR2 antagonists, suggesting the methoxypropyl analog could similarly target inflammatory pathways .
- Rigid norbornane cores improve metabolic stability compared to flexible scaffolds, as seen in related bicyclic amines () .
Biological Activity
N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 183.3 g/mol
- IUPAC Name : this compound
- CAS Number : 55611-80-8
The compound features a bicyclo[2.2.1]heptane core, which is known for its stability and unique reactivity patterns, making it a valuable scaffold in medicinal chemistry.
This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes:
- Receptor Binding : The compound acts as a ligand for several receptors, potentially modulating their activity.
- Antagonistic Properties : Studies suggest that derivatives of this compound may function as antagonists for specific chemokine receptors involved in inflammatory responses and cancer metastasis .
Pharmacological Effects
Research indicates that this compound could have significant implications in the following areas:
- Anti-Cancer Activity : Preliminary studies have shown that compounds with similar structures exhibit anti-cancer effects against various cell lines, including pancreatic cancer.
- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties, although further research is needed to substantiate these claims.
Study on Anti-Cancer Activity
A notable study investigated the efficacy of this compound derivatives against pancreatic cancer cell lines. The results indicated significant cytotoxicity, suggesting a promising avenue for developing new anti-cancer therapies.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Panc-1 | 15 | Significant cytotoxicity observed |
| Derivative A | MiaPaCa-2 | 10 | Higher potency compared to parent compound |
| Derivative B | AsPC-1 | 12 | Potential for further development |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors:
- Target Receptors : Chemokine receptors (e.g., CCR5, CXCR4)
- Binding Affinity : Docking simulations suggest favorable interactions with target sites, indicating potential therapeutic effects.
Q & A
What synthetic methodologies are effective for producing N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine, and how is purity validated?
Level: Basic
Answer:
The compound is typically synthesized via a multi-step route involving Grignard reactions and azide reduction. For example, substituted bromobenzene is reacted with magnesium to form a Grignard reagent, which is then coupled with norcamphor to yield an alcohol intermediate. This alcohol is converted to an amine via azide formation and reduction, followed by alkylation with 3-methoxypropyl halide to introduce the methoxypropyl group . Purity is validated using melting point analysis, NMR spectroscopy (e.g., H and C), and mass spectrometry (MS). High-performance liquid chromatography (HPLC) may also be employed to confirm >98% purity .
How do structural modifications to the bicycloheptane core influence NMDA receptor binding affinity and selectivity?
Level: Advanced
Answer:
Substituents on the bicycloheptane ring and the amine side chain critically modulate NMDA receptor interactions. For instance:
- Phenyl or fluorophenyl groups at the 2-position enhance binding affinity by mimicking the hydrophobic PCP site .
- Methoxypropyl side chains improve solubility and BBB penetration compared to bulkier groups like piperidinyl or morpholinoethyl .
- Steric hindrance from bulky substituents (e.g., trimethyl groups) reduces receptor access, lowering potency .
Comparative studies using radioligand displacement assays (e.g., H-MK-801) reveal micromolar-range binding affinities, with methoxypropyl derivatives showing balanced potency and reduced cytotoxicity compared to memantine .
What in vitro models are optimal for evaluating blood-brain barrier (BBB) penetration and neurotoxicity of this compound?
Level: Advanced
Answer:
- BBB Penetration: Madin-Darby Canine Kidney (MDCK) cells are widely used to simulate passive BBB permeability. Transepithelial electrical resistance (TEER) and apparent permeability coefficients () are measured to predict in vivo absorption .
- Neurotoxicity: Neuronal N2a cells are employed to assess neurotoxicity via MTT assays, which quantify mitochondrial activity. Concentrations >100 µM often induce cytotoxicity, necessitating dose-response curves to establish therapeutic windows .
- Validation: Parallel studies comparing in vitro toxicity (IC) to in vivo neuroprotection (e.g., maximal electroshock models in rodents) help reconcile discrepancies between binding affinity and efficacy .
What experimental design considerations are critical when comparing this compound to memantine in neuroprotection studies?
Level: Advanced
Answer:
Key factors include:
- Dose Equivalence: Memantine’s therapeutic serum concentration (~1 µM) serves as a benchmark. Novel compounds should exhibit comparable or superior potency at sub-cytotoxic concentrations (e.g., <100 µM) .
- Assay Conditions: Use identical cell lines (e.g., N2a neurons) and protocols (e.g., 24-hour exposure, MTT reduction) to minimize variability. Normalize data to memantine’s neuroprotective efficacy in the same model .
- Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to ensure translational relevance. Memantine’s low protein binding (<50%) allows for higher free drug concentrations, a metric to target .
How can researchers resolve contradictions between in vitro receptor binding data and in vivo neuroprotective outcomes?
Level: Advanced
Answer:
Discrepancies often arise from:
- Off-Target Effects: Use selective NMDA receptor antagonists (e.g., APV) in control experiments to confirm target specificity .
- Metabolic Instability: Perform metabolite profiling (LC-MS/MS) to identify degradation products that may alter activity in vivo .
- BBB Limitations: Correlate in vitro permeability (MDCK ) with brain-to-plasma ratios in rodent models. Compounds with cm/s typically exhibit better CNS penetration .
- Species Differences: Validate receptor homology between human and animal models (e.g., rodent GluN1 subunits) to ensure translational relevance .
What analytical techniques are recommended for characterizing stereoisomers of bicycloheptane-based amines?
Level: Advanced
Answer:
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.
- X-ray Crystallography: Confirms absolute configuration, as seen in studies of (1R,2S,4R)-isomers .
- NOESY NMR: Detects spatial proximity of protons to assign stereochemistry (e.g., distinguishing endo vs. exo substituents) .
- Circular Dichroism (CD): Correlates optical activity with stereochemical purity, critical for pharmacologically active isomers .
What strategies mitigate cytotoxicity in bicycloheptane derivatives while maintaining NMDA receptor antagonism?
Level: Advanced
Answer:
- Side Chain Optimization: Replace cytotoxic groups (e.g., morpholinoethyl) with methoxypropyl or hydroxyethyl moieties to reduce cationic charge and mitochondrial toxicity .
- Prodrug Design: Introduce ester or carbamate prodrugs to enhance solubility and reduce direct cellular exposure until enzymatic activation .
- Co-Administration: Combine with antioxidants (e.g., Trolox) to counteract ROS generation observed at high concentrations in neuronal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
